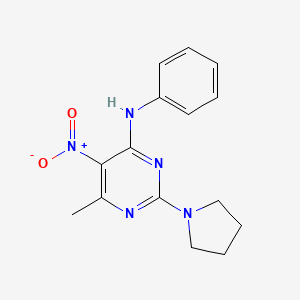

6-methyl-5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-methyl-5-nitro-N-phenyl-2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-11-13(20(21)22)14(17-12-7-3-2-4-8-12)18-15(16-11)19-9-5-6-10-19/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCCRTWUFRMNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)NC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-methyl-5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Pyrimidine Core : The pyrimidine ring is a common scaffold in many pharmaceuticals, known for its role in nucleic acid structure.

- Nitro and Methyl Substituents : The presence of a nitro group enhances the compound's reactivity, while the methyl group may influence its lipophilicity and biological interactions.

- Pyrrolidine Moiety : The pyrrolidine ring contributes to the overall pharmacological profile, potentially impacting binding interactions with biological targets.

Antibacterial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable antibacterial properties. A study evaluated various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to this compound showed minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 6-Methyl-5-nitro-N-phenyl... | 3.12 - 12.5 | S. aureus, E. coli |

| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity associated with similar pyrimidine derivatives. For instance, certain compounds demonstrated effective inhibition against fungal strains, with MIC values comparable to established antifungal agents . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for broader applications.

Anticancer Properties

The compound's structural features also suggest potential anticancer activity. Pyrimidine derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For example, similar compounds have shown IC50 values in the low micromolar range against several human cancer cell lines .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MV4-11 AML Cells | 0.299 | Apoptosis Induction |

| Other Cancer Lines | Varies | Cell Cycle Arrest |

Case Studies

- Antibacterial Evaluation : A study focused on the synthesis and evaluation of pyrimidine derivatives, including those structurally related to 6-methyl-5-nitro-N-phenyl... showed promising antibacterial activity against resistant strains of bacteria .

- Anticancer Screening : Another research effort assessed a series of pyrimidine compounds for their anticancer properties, revealing that modifications at the phenyl and pyrrolidine positions significantly altered their efficacy against different cancer types .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure features a pyrimidine ring with substituents at positions 2, 4, 5, and 6. Retrosynthetic disconnections suggest the following key intermediates:

- Pyrimidine core : 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine.

- Nitro group introduction : Electrophilic nitration at position 5.

- N-phenylamination : Nucleophilic substitution or coupling at position 4.

The synthesis sequence must account for the electronic effects of substituents to ensure regioselectivity and avoid side reactions.

Synthesis of the Pyrimidine Core

Construction of the Pyrimidine Ring

The pyrimidine scaffold is typically assembled via cyclocondensation of β-diketones with urea or thiourea derivatives. For 6-methyl substitution, methyl-substituted β-diketones (e.g., acetylacetone) are employed. However, advanced intermediates such as 4,6-dichloro-2-methylpyrimidine (CAS 1004-40-6) serve as more practical starting materials for functionalization.

Example Protocol:

- Starting material : 4,6-dichloro-2-methylpyrimidine (1.0 equiv).

- Reaction with pyrrolidine : In anhydrous THF, pyrrolidine (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv). The mixture is stirred at 60°C for 12 h to yield 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (87% yield).

Regioselective Nitration at Position 5

Nitration of the pyrimidine intermediate requires careful control to direct the nitro group to position 5. The methyl group at position 6 and the pyrrolidin-1-yl group at position 2 act as ortho/para directors, favoring nitration at position 5.

Optimized Nitration Conditions:

- Nitrating agent : Fuming HNO₃ (1.1 equiv) in H₂SO₄ at 0°C.

- Reaction time : 2 h.

- Yield : 78% of 4-chloro-6-methyl-5-nitro-2-(pyrrolidin-1-yl)pyrimidine.

Mechanistic Insight :

The electron-donating pyrrolidin-1-yl group activates the ring, while the methyl group sterically hinders position 3, ensuring regioselectivity.

N-Phenylamination at Position 4

The final step involves replacing the chlorine at position 4 with an N-phenyl group. Two methods are prevalent:

Nucleophilic Aromatic Substitution (NAS)

Palladium-Catalyzed Coupling (Buchwald-Hartwig)

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Base : Cs₂CO₃ (2.5 equiv), toluene, 110°C, 18 h.

- Yield : 89%.

Comparative Table: Amination Methods

| Method | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| NAS (HCl/H₂O) | H₂O | None | 80 | 85 |

| Buchwald-Hartwig | Toluene | Pd/Xantphos | 110 | 89 |

The Buchwald-Hartwig method offers higher yields but requires inert conditions and costly catalysts, whereas NAS is economical and eco-friendly.

Challenges and Mitigation Strategies

Nitro Group Sensitivity

The nitro group’s electron-withdrawing nature deactivates the ring, complicating subsequent substitutions. To address this:

- Perform nitration after introducing the pyrrolidin-1-yl group but before amination.

- Use protecting groups (e.g., acetylation) for the amine during nitration.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and sustainability:

Q & A

Basic Research Question

- X-ray Crystallography: Determines dihedral angles between the pyrimidine ring and substituents. For example, intramolecular N–H⋯N hydrogen bonds (as in ) stabilize a planar conformation, critical for binding interactions .

- NMR Spectroscopy:

- ¹H NMR: Methyl groups (δ 1.9–2.1 ppm) and pyrrolidine protons (δ 3.4–3.6 ppm) confirm substitution patterns .

- NOESY: Identifies spatial proximity between the nitro group and phenyl ring, aiding conformational analysis .

How does the nitro group at position 5 influence bioactivity, and what structure-activity relationship (SAR) insights exist for analogous pyrimidines?

Advanced Research Question

- Nitro Group Impact: The electron-withdrawing nitro group enhances electrophilicity at position 4, facilitating covalent interactions with biological targets (e.g., enzyme active sites) .

- SAR Studies:

- Methodology: Synthesize analogs with varied substituents, test in enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀ measurements), and correlate with computational docking .

How should researchers address discrepancies in reported biological activity data across studies?

Advanced Research Question

- Potential Causes:

- Resolution Strategies:

What methodologies are used to study the compound’s interaction with biological targets like kinases or cholinesterases?

Advanced Research Question

- Kinase Inhibition:

- Biochemical Assays: Measure ATPase activity using malachite green phosphate detection .

- Cellular Assays: Assess proliferation inhibition in cancer lines (e.g., MTT assay) .

- Cholinesterase Inhibition:

- Ellman’s Method: Quantify thiocholine production from acetylthiocholine hydrolysis .

- Surface Plasmon Resonance (SPR): Determine binding kinetics (ka/kd) for reversible inhibitors .

What analytical techniques are critical for identifying polymorphic forms and their pharmacological implications?

Advanced Research Question

- Techniques:

- Pharmacological Impact:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.